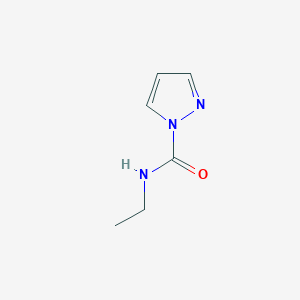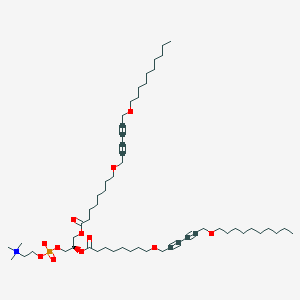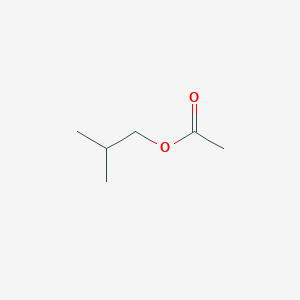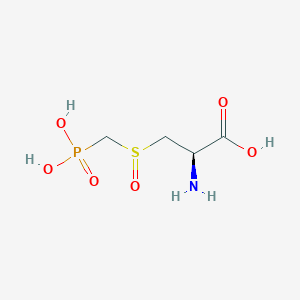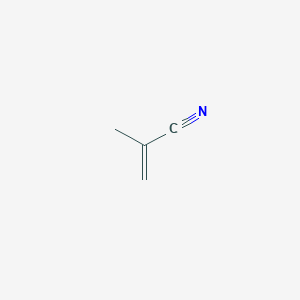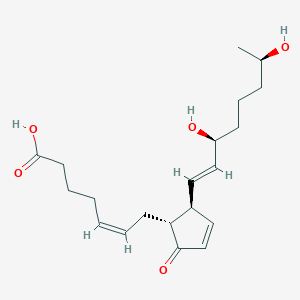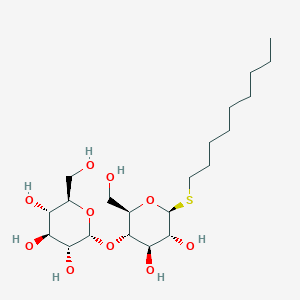
Nonyl-|A-D-1-thiomaltoside
Overview
Description
Nonyl-|A-D-1-thiomaltoside is a non-ionic detergent widely used in scientific research due to its unique properties and diverse applications. This compound is particularly effective in disrupting interactions between lipids and proteins within biological membranes, thereby facilitating the solubilization and stabilization of membrane proteins .
Mechanism of Action
Target of Action
Nonyl-β-D-1-thiomaltoside is a nonionic detergent that primarily targets biological membranes . It interacts with lipid-protein interactions within these membranes .
Mode of Action
The compound’s mode of action involves disrupting lipid-protein interactions in biological membranes . This disruption facilitates the solubilization and stabilization of membrane proteins .
Result of Action
The primary result of Nonyl-β-D-1-thiomaltoside’s action is the solubilization and stabilization of proteins within cell membranes . This facilitates the isolation of these proteins for further study . The activity of proteins isolated using Nonyl-β-D-1-thiomaltoside is reported to be higher than those isolated using other detergents .
Action Environment
The action of Nonyl-β-D-1-thiomaltoside can be influenced by its environment. For instance, its critical micelle concentration (CMC) value is 2.4 mM , which suggests that its solubilizing activity can be affected by its concentration in the solution. Furthermore, it’s also suggested that it can be easily removed from protein solutions by dialysis , indicating that its action can be controlled and reversed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl-|A-D-1-thiomaltoside typically involves the reaction of nonyl alcohol with thiomaltose under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the thiomaltoside linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Nonyl-|A-D-1-thiomaltoside primarily undergoes substitution reactions due to the presence of the thiomaltoside group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield various substituted thiomaltosides, while oxidation and reduction reactions produce oxidized or reduced derivatives of this compound .
Scientific Research Applications
Nonyl-|A-D-1-thiomaltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Facilitates the solubilization and stabilization of membrane proteins, making it valuable in structural biology studies.
Medicine: Employed in the formulation of drug delivery systems and in the study of membrane protein functions.
Industry: Utilized in the production of various biochemical products and in the purification of proteins
Comparison with Similar Compounds
Similar Compounds
- Octyl-|A-D-glucopyranoside
- Dodecyl-|A-D-maltoside
- Heptyl-|A-D-thioglucoside
Uniqueness
Nonyl-|A-D-1-thiomaltoside is unique due to its higher efficiency in solubilizing membrane proteins compared to similar compounds. Its critical micelle concentration is lower, making it easier to remove from protein solutions by dialysis. Additionally, the activity of proteins isolated using this compound is higher than those isolated using other detergents .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOMEWLJBOWKCP-OHQXVXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470219 | |
| Record name | Nonyl-|A-D-1-thiomaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148565-55-3 | |
| Record name | Nonyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonyl-|A-D-1-thiomaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, nonyl 4-O-α-D-glucopyranosyl-1-thio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


